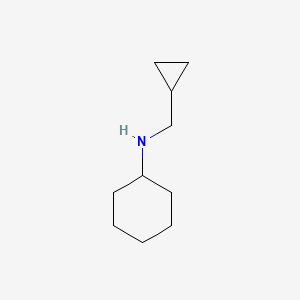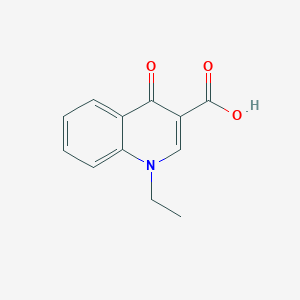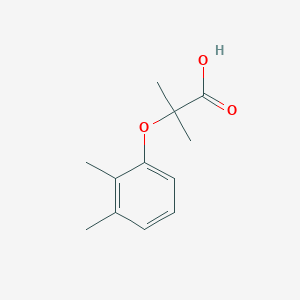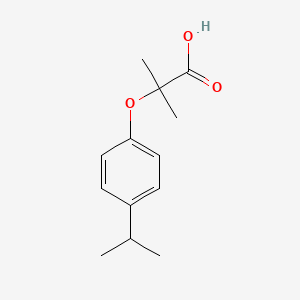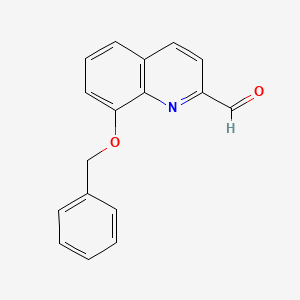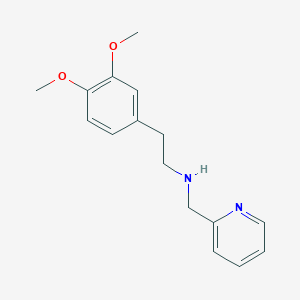
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine” is an organic compound containing a phenyl ring and a pyridine ring. The phenyl ring has two methoxy groups attached to it, and the pyridine ring is attached to the phenyl ring through a two-carbon chain with an amine group at the end .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a phenyl ring and a pyridine ring connected by a two-carbon chain with an amine group. The phenyl ring would have two methoxy groups attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The amine group could potentially be protonated or alkylated, and the methoxy groups could potentially undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Based on its structure, it’s likely to be a solid at room temperature with a relatively high melting point .Aplicaciones Científicas De Investigación
Metabolism and Cytochrome P450 Enzymes Involvement
- Research on related compounds has focused on their metabolism, particularly involving cytochrome P450 enzymes. A study by Nielsen et al. (2017) on NBOMe compounds, which are structurally related to the compound , detailed the metabolic pathways involving cytochrome P450 enzymes like CYP3A4 and CYP2D6, emphasizing the complexity of the metabolic processes of these compounds (Nielsen et al., 2017).
Synthesis and Corrosion Inhibition
- A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes, including compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. They found that these complexes showed properties of corrosion inhibition on mild steel, highlighting their potential application in materials science and corrosion engineering (Das et al., 2017).
Photo-induced Oxidation Studies
- Draksharapu et al. (2012) investigated the photochemistry of complexes involving 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine. Their research provided insights into the behavior of these complexes under UV or visible irradiation, leading to outer sphere electron transfer processes. This has implications in the field of photochemistry and could be relevant for developing light-activated chemical processes (Draksharapu et al., 2012).
Redox Chemistry and Electrochemical Applications
- Xie et al. (2018) conducted a study on a ferrocene derivative involving N-(pyridin-2-ylmethylene)ethanamine. Their research aimed at enhancing solubility and potential for redox applications, suggesting that compounds with a structure similar to 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine could be significant in developing high-performance redox couples (Xie et al., 2018).
DNA Binding and Nuclease Activity
- Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands structurally related to the compound . They found these complexes exhibit significant DNA binding and nuclease activities, highlighting potential applications in biochemistry and pharmaceutical sciences (Kumar et al., 2012).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. It could also be interesting to study the effect of modifying the structure of this compound, for example by changing the position or nature of the substituents on the phenyl ring .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-7-6-13(11-16(15)20-2)8-10-17-12-14-5-3-4-9-18-14/h3-7,9,11,17H,8,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTDNMZLCFJYDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364617 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
CAS RN |
99615-36-8 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

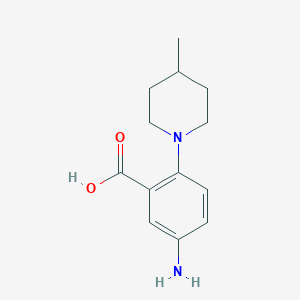
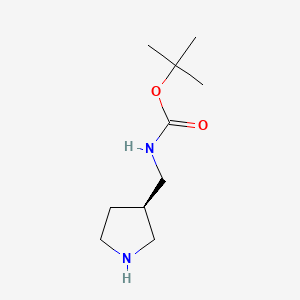
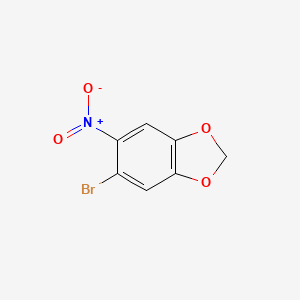

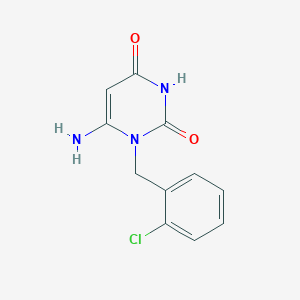
![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)
![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)
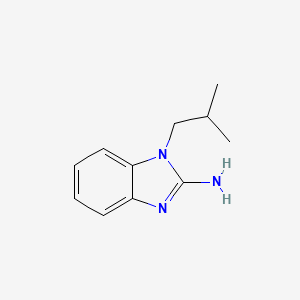
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
